Oleyl dimethyl ethyl ammonium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oleyl dimethyl ethyl ammonium bromide (ODEAB) is a quaternary ammonium compound that has gained significant attention in the scientific community due to its potential applications in various fields. ODEAB is a surfactant that is widely used in the synthesis of nanoparticles, drug delivery systems, and as an antimicrobial agent.

Applications De Recherche Scientifique

Oleyl dimethyl ethyl ammonium bromide has been extensively studied for its potential applications in various fields. In the field of nanotechnology, Oleyl dimethyl ethyl ammonium bromide is used as a surfactant in the synthesis of gold nanoparticles, silver nanoparticles, and other metal nanoparticles. Oleyl dimethyl ethyl ammonium bromide has also been used as a capping agent in the synthesis of semiconductor nanoparticles such as cadmium sulfide and zinc oxide.

In the field of drug delivery, Oleyl dimethyl ethyl ammonium bromide has been used as a surfactant in the formulation of liposomes, micelles, and other drug delivery systems. Oleyl dimethyl ethyl ammonium bromide has been shown to improve the stability and drug loading capacity of these systems, making them more effective in delivering drugs to their target sites.

Oleyl dimethyl ethyl ammonium bromide has also been studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Oleyl dimethyl ethyl ammonium bromide has been used as a disinfectant in hospitals, food processing plants, and other settings where microbial contamination is a concern.

Mécanisme D'action

The mechanism of action of Oleyl dimethyl ethyl ammonium bromide is not well understood. It is believed to work by disrupting the cell membrane of microorganisms, leading to cell lysis and death. Oleyl dimethyl ethyl ammonium bromide may also interfere with the replication and transcription of DNA, leading to the inhibition of microbial growth.

Effets Biochimiques Et Physiologiques

Oleyl dimethyl ethyl ammonium bromide has been shown to have low toxicity in vitro and in vivo. It is not mutagenic or carcinogenic and does not cause significant irritation or sensitization. Oleyl dimethyl ethyl ammonium bromide has been shown to be biodegradable and does not persist in the environment.

Avantages Et Limitations Des Expériences En Laboratoire

Oleyl dimethyl ethyl ammonium bromide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Oleyl dimethyl ethyl ammonium bromide is also relatively inexpensive compared to other surfactants. Oleyl dimethyl ethyl ammonium bromide has been shown to be effective in a wide range of applications, making it a versatile tool for researchers.

However, Oleyl dimethyl ethyl ammonium bromide also has some limitations. It may not be suitable for use in certain applications where high purity is required. Oleyl dimethyl ethyl ammonium bromide may also interact with other compounds in complex systems, leading to unpredictable results. Researchers should carefully consider the specific application and potential interactions before using Oleyl dimethyl ethyl ammonium bromide in their experiments.

Orientations Futures

There are several future directions for research on Oleyl dimethyl ethyl ammonium bromide. One area of interest is the development of new drug delivery systems using Oleyl dimethyl ethyl ammonium bromide as a surfactant. Researchers are also exploring the use of Oleyl dimethyl ethyl ammonium bromide in the synthesis of novel nanoparticles for use in biomedical applications.

Another area of interest is the optimization of the synthesis method for Oleyl dimethyl ethyl ammonium bromide. Researchers are exploring new methods to improve the purity and yield of Oleyl dimethyl ethyl ammonium bromide, making it more efficient and cost-effective for large-scale production.

Conclusion

Oleyl dimethyl ethyl ammonium bromide is a versatile surfactant that has potential applications in various fields, including nanotechnology, drug delivery, and antimicrobial agents. The synthesis method of Oleyl dimethyl ethyl ammonium bromide is relatively simple, and it has been shown to have low toxicity and biodegradability. However, researchers should carefully consider the advantages and limitations of Oleyl dimethyl ethyl ammonium bromide before using it in their experiments. Further research is needed to fully understand the mechanism of action and potential applications of Oleyl dimethyl ethyl ammonium bromide.

Méthodes De Synthèse

Oleyl dimethyl ethyl ammonium bromide can be synthesized through the reaction of oleylamine and ethyl bromide in the presence of a base such as potassium hydroxide. The reaction takes place at room temperature and yields a white crystalline solid. The purity of Oleyl dimethyl ethyl ammonium bromide can be improved through recrystallization using a suitable solvent.

Propriétés

Numéro CAS |

14351-44-1 |

|---|---|

Nom du produit |

Oleyl dimethyl ethyl ammonium bromide |

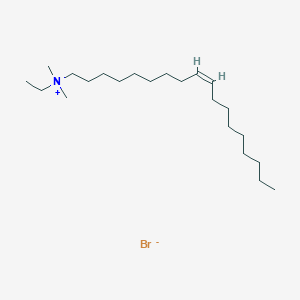

Formule moléculaire |

C22H46BrN |

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

ethyl-dimethyl-[(Z)-octadec-9-enyl]azanium;bromide |

InChI |

InChI=1S/C22H46N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(3,4)6-2;/h13-14H,5-12,15-22H2,1-4H3;1H/q+1;/p-1/b14-13-; |

Clé InChI |

BFDFJIJWIIIZJB-HPWRNOGASA-M |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC[N+](C)(C)CC.[Br-] |

SMILES |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC[N+](C)(C)CC.[Br-] |

Synonymes |

Oleyl dimethyl ethyl ammonium bromide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.